2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid
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Overview
Description
2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid is a chemical compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to an oxoacetic acid group
Mechanism of Action
Target of Action
Similar compounds have been noted to interact with peroxisome proliferator-activated receptors .
Biochemical Pathways
The compound may be involved in the synthesis of isocyanates, which are important in polymer chemistry, herbicides, and crop-protecting agents .
Result of Action
Similar compounds have shown to play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid typically involves the reaction of 4-(trifluoromethyl)aniline with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted anilinoacetic acids.
Scientific Research Applications
2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
Uniqueness
2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)anilino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)5-1-3-6(4-2-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZYVQMWEBADID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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